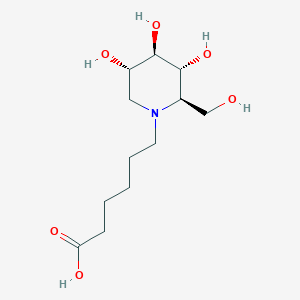

N-5-Carboxypentyl-1-deoxynojirimycin

Overview

Description

N-5-Carboxypentyl-1-deoxynojirimycin is an organic compound known for its role as a ligand in the purification of glucosidase enzymes. It is a derivative of 1-deoxynojirimycin, a potent glucose analog that inhibits α-glucosidase I and II effectively . The compound is utilized in affinity chromatography due to its carboxypentyl groups, which allow linkage with resins .

Biochemical Analysis

Biochemical Properties

N-5-Carboxypentyl-1-deoxynojirimycin is a potent inhibitor of glucosidase, with Ki values of 0.45 and 2.1 µM, respectively, for pig liver glucosidase I . The carboxypentyl groups allow linkage of the inhibitor with resins for affinity chromatography .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of glucosidase enzymes . This inhibition is achieved through binding interactions with the enzymes .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucosidase enzymes . It interacts with these enzymes and inhibits their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-5-Carboxypentyl-1-deoxynojirimycin typically involves the modification of 1-deoxynojirimycinThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as coupling reactions with carboxypentyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-5-Carboxypentyl-1-deoxynojirimycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated forms .

Scientific Research Applications

N-5-Carboxypentyl-1-deoxynojirimycin has several scientific research applications:

Chemistry: Used as a ligand in affinity chromatography for the purification of glucosidase enzymes.

Biology: Employed in studies involving enzyme inhibition and glycoprotein processing.

Medicine: Investigated for its potential therapeutic applications in diseases related to glucosidase activity.

Industry: Utilized in the production of affinity matrices for biochemical assays.

Mechanism of Action

N-5-Carboxypentyl-1-deoxynojirimycin exerts its effects by inhibiting α-glucosidase I and II. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the processing of N-linked glycoproteins, affecting various cellular processes . The carboxypentyl group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

1-Deoxynojirimycin: A glucose analog that inhibits α-glucosidase I and II effectively.

N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin: Another derivative used for glucosidase purification.

Uniqueness

N-5-Carboxypentyl-1-deoxynojirimycin is unique due to its carboxypentyl group, which allows for stronger binding to glucosidase enzymes compared to 1-deoxynojirimycin. This enhanced binding affinity makes it a more effective ligand for enzyme purification and inhibition .

Biological Activity

N-5-Carboxypentyl-1-deoxynojirimycin (CP-DNJ) is a derivative of the well-known glucosidase inhibitor 1-deoxynojirimycin (DNJ). This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CP-DNJ, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

CP-DNJ is characterized by its molecular formula and has a molecular weight of 277.3 g/mol. It acts primarily as an inhibitor of alpha-glucosidases I and II, enzymes crucial for carbohydrate metabolism. The compound's structure allows it to bind effectively to these enzymes, thereby inhibiting their activity and influencing glucose absorption and metabolism.

Inhibition Potency

The inhibitory potency of CP-DNJ has been quantitatively assessed in various studies. For instance, it exhibits an inhibition constant () of 0.45 µM for pig liver glucosidase I, making it a potent inhibitor compared to its parent compound DNJ, which has a of 2.1 µM .

Antihyperglycemic Effects

CP-DNJ has shown significant antihyperglycemic effects in various animal models. Studies indicate that it enhances insulin sensitivity through the activation of the PI3K/AKT signaling pathway, which is critical for glucose uptake in skeletal muscle cells . Additionally, it has been observed that CP-DNJ can modulate glucose transporter (GLUT2) expression, further contributing to its antihyperglycemic properties.

Anticancer Activity

Recent research highlights the potential anticancer properties of CP-DNJ. A study focusing on the effects of DNJ derivatives on cancer cell lines demonstrated that CP-DNJ significantly reduced cell viability in glioblastoma (A172) and gastric adenocarcinoma (ACP02) cell lines after 72 hours of treatment. The compound induced cell cycle arrest and apoptosis, with IC50 values indicating higher efficacy against cancer cells compared to normal fibroblast cells .

Cell Viability Assays

In a controlled experiment, varying concentrations of CP-DNJ were applied to cancer cell lines. The results indicated:

| Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|

| A172 (Glioblastoma) | 2.6 | 3.5 |

| ACP02 (Gastric Adenocarcinoma) | 9.6 | 2.8 |

| MRC5 (Normal Fibroblast) | 19.3 | - |

The selectivity index suggests that CP-DNJ is more toxic to cancer cells than to normal cells, which is crucial for its therapeutic application .

Pharmacokinetics

Pharmacokinetic studies have shown that CP-DNJ is not extensively metabolized in vivo and is primarily eliminated via renal excretion. It exhibits a short half-life in plasma but maintains significant bioactivity post-administration .

Properties

IUPAC Name |

6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-RBLKWDMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000333 | |

| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79206-51-2 | |

| Record name | (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79206-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5'-Carboxypentyl)-1-deoxynojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-5-Carboxypentyl-1-deoxynojirimycin interact with its target and what are the downstream effects?

A: this compound acts as an affinity ligand for α-glucosidase I, a key enzyme involved in glycoprotein processing. [, ] This interaction is crucial for the purification of α-glucosidase I. [, ] By binding to and inhibiting α-glucosidase I, this compound prevents the removal of glucose residues from N-linked glycans during glycoprotein synthesis. This disruption in glycan processing leads to the accumulation of glycoproteins with immature oligosaccharide structures. []

Q2: How does the structure of this compound relate to its activity against α-glucosidases?

A: this compound is an analog of castanospermine, a known inhibitor of α-glucosidases. [] While less potent against purified α-glucosidase I in vitro, this compound demonstrates enhanced cellular activity compared to castanospermine. [] This difference is attributed to its lipophilic side chain, which likely facilitates better membrane permeability and intracellular access to the target enzyme. [] The presence of the 3-OH and 6-OH groups in the deoxynojirimycin moiety is crucial for inhibitory activity, as these groups likely act as hydrogen bond donors during enzyme binding. []

Q3: What are the applications of this compound in scientific research?

A3: this compound serves as a powerful tool for studying:

- α-glucosidase I purification: The compound's affinity for α-glucosidase I enables the efficient one-step purification of this enzyme from crude extracts using affinity chromatography. [, ]

- Glycoprotein processing: By inhibiting α-glucosidase I, it allows researchers to investigate the role of N-linked glycosylation in protein folding, trafficking, and function. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.